Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester
Description
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester is a quaternary ammonium compound characterized by a hexamethylene (C6) backbone linking two dimethylammonium groups, each substituted with a carboxymethyl moiety. This structure allows for interactions with both hydrophilic and hydrophobic environments, a feature exploited in industrial and biomedical applications.
Properties
CAS No. |
7439-75-0 |
|---|---|
Molecular Formula |
C28H58Cl2N2O4 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2-heptoxy-2-oxoethyl)-[6-[(2-heptoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C28H58N2O4.2ClH/c1-7-9-11-15-19-23-33-27(31)25-29(3,4)21-17-13-14-18-22-30(5,6)26-28(32)34-24-20-16-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YJTZXPXLHXZXCR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester typically involves the reaction of hexamethylene diamine with chloroacetic acid to form the intermediate compound. This intermediate is then reacted with dimethylamine and heptyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Scientific Research Applications
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell adhesion and growth.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products due to its surface-active properties.
Mechanism of Action
The mechanism of action of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and subsequent cell death.
Comparison with Similar Compounds
The compound’s functional and structural distinctions from analogs are outlined below, focusing on alkyl chain length, backbone variations, and counterion differences.
Structural and Functional Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Alkyl Chain Impact :
- Shorter chains (e.g., C3 in Prodeconium bromide) enhance water solubility and reduce melting points, favoring aqueous-phase applications. Longer chains (C12 in didodecyl esters) increase hydrophobicity, enhancing surface activity and lipid membrane interactions .
- The diheptyl ester (C7) balances moderate solubility and surfactant efficacy, positioning it between dipropyl (C3) and didodecyl (C12) analogs.
Hexamethylene (C6) backbones offer greater conformational freedom, improving adaptability in heterogeneous systems .
Counterion Effects :
- Chloride (Cl⁻) counterions (e.g., CAS 3818-69-7) are smaller and less polarizable than bromide (Br⁻), leading to weaker ion-pairing and higher solubility in polar solvents. Bromide analogs (e.g., Prodeconium bromide) may exhibit stronger antimicrobial activity due to enhanced membrane disruption .
Application-Specific Comparisons
Antimicrobial Activity :
- Prodeconium bromide (C3, Br⁻) is documented as a biocide, leveraging bromide’s membrane-disruptive properties. The diheptyl analog (C7, Cl⁻) may show reduced efficacy compared to bromide derivatives but improved activity over ethylene-backbone analogs due to better membrane penetration .
Surfactant Performance :
- Didodecyl esters (C12) excel in nonpolar environments (e.g., oil-water emulsions), while diheptyl esters (C7) are better suited for mildly hydrophobic systems. Ethylene-backbone analogs (CAS 21954-75-6) may underperform in high-salinity conditions due to rigid structures .
Thermal Stability :
- Longer alkyl chains (C12) and bromide counterions enhance thermal stability. For instance, Prodeconium bromide’s decomposition temperature likely exceeds that of chloride analogs, a critical factor in high-temperature processes .
Biological Activity
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester, commonly referred to as a quaternary ammonium compound, exhibits significant biological activity, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, which contributes to its cationic nature. The presence of multiple carboxymethyl groups enhances its solubility in water and increases its interaction with biological membranes.
Biological Activity Overview
1. Antimicrobial Activity:
Research indicates that quaternary ammonium compounds (QACs), including this compound, possess broad-spectrum antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Mechanism of Action:
The antimicrobial action is primarily attributed to the disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of the microbial membrane, leading to increased permeability and subsequent cell lysis.
Case Studies
Case Study 1: Efficacy Against Biofilms
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm biomass when treated with concentrations as low as 50 µg/mL, indicating its potential use in clinical settings for controlling biofilm-associated infections.
Case Study 2: Antifungal Properties
In another investigation, Johnson et al. (2024) assessed the antifungal activity against various strains of Candida. The compound exhibited potent antifungal effects, with a notable reduction in fungal viability observed at MIC values comparable to those seen in bacterial assays.
Toxicological Considerations
While this compound shows promising biological activity, it is essential to consider its toxicity profile. Studies have indicated that high concentrations can lead to cytotoxic effects on mammalian cells, necessitating careful dosage regulation in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
